3-Chlorobenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 3-Chlorobenzoyl chloride involves several chemical reactions. A study by Tarighi et al. (2009) detailed the synthesis of a related compound, 3-Chlorobenzo[b]thiophene-2-carbonyl chloride, from cinnamic acid and thionyl chloride, showcasing a method that might be analogous to the synthesis of 3-Chlorobenzoyl chloride. This method highlights the importance of specific reagents and conditions in achieving the desired chlorobenzoyl chlorides (Tarighi, Abbasi, Zamanian, Badiei, & Ghoranneviss, 2009).
Molecular Structure Analysis
The molecular structure of compounds related to 3-Chlorobenzoyl chloride has been the subject of various studies. For instance, the crystal structure of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride provides insights into the molecular arrangement and interactions within the crystal lattice, such as CH…π interactions, which could be relevant to understanding the structure of 3-Chlorobenzoyl chloride itself (Tarighi et al., 2009).
Chemical Reactions and Properties
3-Chlorobenzoyl chloride reacts with various nucleophiles in acylation reactions, a characteristic property of acid chlorides. The compound’s reactivity has been explored in synthesizing various organic compounds, indicating its versatility in organic synthesis. For example, the reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride mediated by triethylamine in acetonitrile under heating, as reported by Castillo et al. (2023), demonstrates the compound's applicability in forming complex organic structures (Castillo, Becerra, & Macías, 2023).
Scientific Research Applications
Synthesis of Nitrosobenzene : 3-chloroperbenzoic acid-17O,18O, derived from 3-Chlorobenzoyl chloride, is used for synthesizing nitrosobenzene-17O,18O and nitrosobenzene-15N. These compounds have potential applications in organic synthesis and catalysis (Bleasdale et al., 1993).
Production of Building Blocks : The continuous flow production of 3-chloropropionyl chloride, a related compound, offers a safer, efficient, and cost-effective method for producing building blocks used in adhesives, pharmaceuticals, and herbicides (Movsisyan et al., 2018).
Groundwater Decontamination : A chlorobenzoate-enriched biofilm reactor effectively dechlorinates tetrachloroethylene (TCE) and 3-chlorobenzoate in groundwater, hinting at its potential for treating other chloroaliphatic contaminants (Fathepure & Tiedje, 1994).
Pharmaceutical Applications : Compounds such as 1-allyl-3-(2-chlorobenzoyl) thiourea, derived from 3-Chlorobenzoyl chloride, exhibit good analgesic activity, suggesting potential as a drug candidate for treating pain (Shalas et al., 2016).
Synthesis of Cytotoxic Compounds : 3-Chlorobenzofuran-2-yl synthesized compounds were evaluated for antiviral activity against various viruses, although no specific antiviral activity was noted (Shahar Yar et al., 2009).
Ionic Liquids for Clean Technology : Room-temperature chloroaluminate(III) ionic liquids, potentially involving 3-Chlorobenzoyl chloride, are used as solvents for clean synthesis and catalytic processes, offering potential for future industrial processes (Seddon, 1997).
Environmental Management : The degradation of 3-chlorobenzoate by various bacterial strains, such as Bacillus sp. OS13, offers potential for managing environments contaminated with chlorinated compounds (Mulla et al., 2016).
Chemical Sensitization Studies : Studies on sensitization of animals with simple chemical compounds, including acyl chlorides like 3-Chlorobenzoyl chloride, have shown significant findings related to the formation of conjugated antigens and skin reactions (Landsteiner & Jacobs, 1936).
Safety And Hazards
properties
IUPAC Name |
3-chlorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIHIKVIWVIIER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060681 | |
Record name | Benzoyl chloride, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzoyl chloride | |
CAS RN |
618-46-2 | |
Record name | 3-Chlorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorobenzoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoyl chloride, 3-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Chlorobenzoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23U2QRR4DQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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